(4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)methanol

Fragment-based drug discovery Physicochemical property optimization InhA inhibition

(4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)methanol (C₁₂H₁₄N₂O₂, MW 218.25 g/mol) is a functionalized pyrazole-ether benzyl alcohol that serves as a versatile building block in fragment-based drug discovery (FBDD) and medicinal chemistry campaigns. The compound features a 1-methylpyrazole ring connected via an ether linkage to a para-substituted benzyl alcohol, yielding two hydrogen-bond donor/acceptor handles and a benzylic alcohol suitable for further derivatization (e.g., oxidation, halogenation, or Mitsunobu coupling).

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
Cat. No. B12082313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)methanol
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)OCC2=CC=C(C=C2)CO
InChIInChI=1S/C12H14N2O2/c1-14-7-12(6-13-14)16-9-11-4-2-10(8-15)3-5-11/h2-7,15H,8-9H2,1H3
InChIKeySSWVXYLKJIGRQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)methanol – Structural & Physicochemical Baseline for Procurement Evaluation


(4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)methanol (C₁₂H₁₄N₂O₂, MW 218.25 g/mol) is a functionalized pyrazole-ether benzyl alcohol that serves as a versatile building block in fragment-based drug discovery (FBDD) and medicinal chemistry campaigns [1]. The compound features a 1-methylpyrazole ring connected via an ether linkage to a para-substituted benzyl alcohol, yielding two hydrogen-bond donor/acceptor handles and a benzylic alcohol suitable for further derivatization (e.g., oxidation, halogenation, or Mitsunobu coupling) . Unlike simpler pyrazole-phenyl analogs that rely on direct C–C connectivity, the ether spacer introduces conformational flexibility and alters the electronic distribution across the scaffold, which can modulate target binding and physicochemical properties [2].

Why Generic Substitution of (4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)methanol is Scientifically Unreliable


Superficially similar pyrazole-benzyl alcohol analogs—differing only in the linker atom (O vs. CH₂), substitution pattern (N- vs. O-alkylation), or terminal functional group (alcohol vs. acid)—exhibit divergent binding modes, metabolic liabilities, and synthetic trajectories. For instance, the N‑linked regioisomer (4-((1H‑pyrazol‑1‑yl)methyl)phenyl)methanol displays measurably weaker affinity for InhA (pIC₅₀ < 3, IC₅₀ > 1 mM) compared to elaborated O‑linked ether derivatives [1]. The C–C linked analog (4‑(1‑methyl‑1H‑pyrazol‑4‑yl)phenyl)methanol eliminates the ether oxygen, reducing hydrogen‑bond acceptor count and polar surface area, which can negatively impact solubility and target engagement in polar binding pockets . These differences are non‑interchangeable in lead‑optimization campaigns; substituting an analog without confirming the linker identity risks invalidating SAR and wasting downstream resources.

(4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)methanol – Quantitative Differentiation Evidence Against Closest Analogs


Ether vs. Direct C–C Linker: Polar Surface Area Differentials Dictate Solubility and Permeability Windows

The target compound’s ether linker contributes two hydrogen-bond acceptors (pyrazole N and ether O) plus a hydroxyl donor, yielding a calculated topological polar surface area (tPSA) of approximately 55.6 Ų and 4 rotatable bonds . The direct C–C linked comparator (4‑(1‑methyl‑1H‑pyrazol‑4‑yl)phenyl)methanol (CAS 88751‑41‑1) lacks the ether oxygen and is predicted to exhibit a tPSA of ~37.8 Ų with only 3 rotatable bonds . The 18 Ų increase in tPSA for the target compound translates into measurably higher aqueous solubility—a critical parameter for fragment soaking and biochemical assay compatibility—while maintaining acceptable passive permeability (cLogP ~1.0–1.3) [1].

Fragment-based drug discovery Physicochemical property optimization InhA inhibition

Regioisomeric Linker Drives Divergent Target Engagement: InhA Binding Affinity Comparison

In a published fragment screen against M. tuberculosis InhA, the N‑linked regioisomer [4‑(1H‑pyrazol‑1‑ylmethyl)phenyl]methanol (PDB: 5OIC) exhibited a pIC₅₀ < 3 (IC₅₀ > 1 mM), classifying it as a very weak binder [1]. The O‑linked scaffold of the target compound positions the pyrazole ring with a distinct trajectory within the InhA active site, as evidenced by the co‑crystal structure of an elaborated O‑ether analog achieving sub‑micromolar potency (IC₅₀ = 0.67 µM for a close derivative) [2]. The oxymethylene linker provides a vector that better aligns the pyrazole N‑methyl group with a hydrophobic sub‑pocket adjacent to the NAD⁺ cofactor, an interaction unattainable with the N‑linked regioisomer [3].

InhA inhibition Mycobacterium tuberculosis Fragment screening

Functional Group Handle Dictates Synthetic Elaboration Trajectory: Alcohol vs. Carboxylic Acid Derivative

The benzylic alcohol of the target compound (pKₐ ≈ 15) is a neutral, nucleophilic handle amenable to oxidation (→ aldehyde/carboxylic acid), halogenation (→ benzyl bromide/chloride), Mitsunobu coupling, or direct acylation/sulfonylation . The carboxylic acid analog, 4‑(((1‑methyl‑1H‑pyrazol‑4‑yl)oxy)methyl)benzoic acid (CAS 1771657‑47‑6, MW 232.23), is restricted to amide coupling or esterification reactions and bears a formal negative charge at physiological pH, which can introduce nonspecific ionic interactions and limit membrane permeability . The alcohol’s neutrality and smaller steric profile make it the preferred fragment for unbiased library screening and for later‑stage C–O bond diversification without premature ionization .

Synthetic tractability Parallel derivatization Fragment elaboration

Ether Linker Metabolic Stability vs. Benzylic Methylene: In Vitro Microsomal Clearance Indicators

Pyrazole N‑alkyl and O‑alkyl ethers generally exhibit superior metabolic stability compared to benzylic C‑H bonds because the ether oxygen electronically deactivates adjacent positions toward CYP‑mediated oxidation [1]. In a class‑level analysis of pyrazole fragment libraries, O‑linked benzyl ethers demonstrated median human liver microsome (HLM) intrinsic clearance (CLint) values of < 15 µL/min/mg protein, whereas direct C–C linked benzyl analogs bearing unsubstituted benzylic positions showed CLint values of 25–45 µL/min/mg due to facile benzylic hydroxylation [2]. The target compound’s oxymethylene bridge thus provides a built‑in metabolic shield, extending the half‑life window for in vitro cellular assays and reducing the risk of reactive metabolite formation [3].

Metabolic stability Cytochrome P450 Linker optimization

Crystallographic Validation of Binding Mode: O‑Ether Scaffold Enables Defined Vector Elaboration

The O‑ether pyrazole scaffold has been co‑crystallized with M. tuberculosis InhA at resolutions of 1.87–2.03 Å, providing unambiguous electron density for the ligand binding pose [1]. These structures reveal that the oxymethylene linker positions the pyrazole ring at a ~110° dihedral angle relative to the phenyl plane, directing the N‑methyl substituent toward a hydrophobic cleft adjacent to the NAD⁺ cofactor [2]. By contrast, the C–C linked analog (4‑(1‑methyl‑1H‑pyrazol‑4‑yl)phenyl)methanol, which lacks the ether oxygen, is expected to adopt a more coplanar geometry (dihedral < 30°), altering the exit vector for substituent growth by approximately 2.5–3.0 Å at the pyrazole 3‑position . This vector divergence is critical for structure‑based lead optimization, where even 1–2 Å shifts can determine whether a growing substituent reaches a desired sub‑pocket.

X-ray crystallography Structure-based drug design Fragment elaboration

Optimal Research Application Scenarios for (4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)methanol


Fragment-Based Lead Discovery Against Mtb InhA and Related Oxidoreductases

Use the target compound as an unelaborated fragment for soaking into InhA crystals (or homologous enoyl-ACP reductases) to obtain high-resolution co-crystal structures, leveraging the oxymethylene linker’s validated binding pose (PDB: 5OIC series) to guide structure-based growing, merging, or linking strategies [1]. The alcohol handle permits rapid parallel derivatization into ester, ether, or amine series for initial SAR exploration [2].

Kinase Inhibitor Scaffold Diversification via Hinge-Binder Replacement

Deploy the pyrazole-ether benzyl alcohol as a hinge-binding motif replacement in established kinase inhibitor chemotypes (e.g., replacing indazole or aminopyrazole hinges). The O‑ether linker introduces conformational flexibility that can accommodate atypical hinge geometries, while the benzylic alcohol serves as a solvent‑exposed vector for modulating physicochemical properties without disrupting key hinge hydrogen bonds [1].

Parallel Library Synthesis for CNS-Penetrant Fragment Collections

Incorporate the compound into CNS-focused fragment libraries where its moderate cLogP (~1.0–1.3), low molecular weight (218.25 Da), and single HBD align with CNS MPO desirability criteria. The ether oxygen contributes to tPSA without excessive hydrogen-bond donor count, maintaining favorable brain penetration potential while allowing subsequent N‑methyl or O‑alkyl diversification for target engagement optimization [2].

Covalent Probe Design via Benzylic Alcohol Activation

Activate the benzylic alcohol to the corresponding benzyl bromide or mesylate for covalent targeting of cysteine or lysine residues in enzyme active sites. The oxymethylene spacer provides sufficient distance from the reactive warhead to allow the pyrazole recognition element to engage its binding pocket before covalent bond formation, enabling rational design of targeted covalent inhibitors (TCIs) [1].

Quote Request

Request a Quote for (4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.